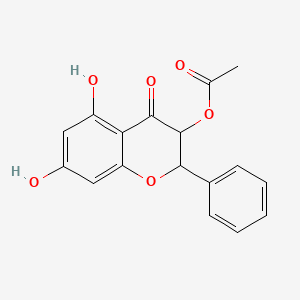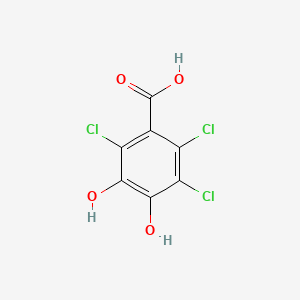
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is an organic compound with the molecular formula C7H3Cl3O4 It is a derivative of benzoic acid, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- typically involves the chlorination of benzoic acid followed by hydroxylation. One common method is the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzoic acid is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions in large reactors, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or hydroxyl groups, leading to simpler benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized benzoic acid derivatives.
Reduction: Simpler benzoic acid derivatives with fewer chlorine atoms or hydroxyl groups.
Substitution: Various substituted benzoic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt the cell walls of bacteria and fungi, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Trichlorobenzoic acid: Similar in structure but lacks the hydroxyl groups.
2,4,6-Trichlorobenzoic acid: Another trichlorinated derivative with different substitution positions.
2,3,5-Trichlorobenzoic acid: Similar trichlorinated compound with different substitution positions.
Uniqueness: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
99165-96-5 |
|---|---|
Molekularformel |
C7H3Cl3O4 |
Molekulargewicht |
257.5 g/mol |
IUPAC-Name |
2,3,6-trichloro-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H3Cl3O4/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h11-12H,(H,13,14) |
InChI-Schlüssel |
FAFLWTPCSJXFSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



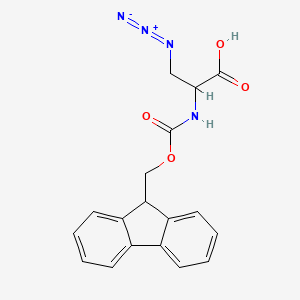
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)

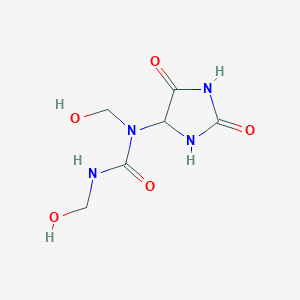
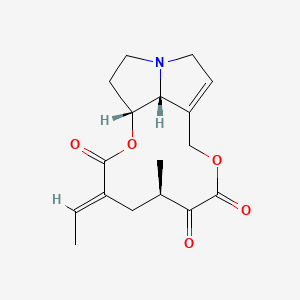
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
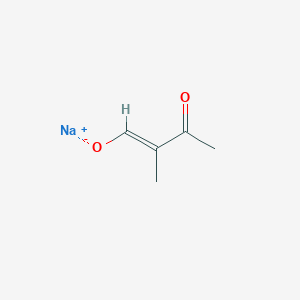
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)



![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
